

AZD3264: A Technical Guide to its Chemical Structure and Properties

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For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD3264 is a potent and selective inhibitor of IκB kinase 2 (IKK2), a key enzyme in the nuclear factor-κB (NF-κB) signaling pathway. This pathway plays a crucial role in the inflammatory response, and its dysregulation is implicated in various inflammatory diseases. AZD3264 has been investigated as a potential therapeutic agent for conditions such as chronic obstructive pulmonary disease (COPD) and asthma. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the mechanism of action of AZD3264. Detailed experimental protocols for relevant assays are also presented to facilitate further research and development.

Chemical Structure and Physicochemical Properties

AZD3264 is a small molecule with the molecular formula C21H23N5O4S and a molecular weight of 441.50 g/mol .[1] Its chemical structure is characterized by a central thiophene carboxamide core. The systematic IUPAC name and SMILES notation are provided in the table below.

Table 1: Chemical and Physicochemical Properties of AZD3264



Property	Value	Reference	
IUPAC Name	2-((3-(5-methyl-3- (trifluoromethyl)-1H-pyrazol-1- yl)phenyl)amino)-N-(2- ((tetrahydro-2H-pyran-4- yl)oxy)ethyl)thiophene-3- carboxamide	N/A	
SMILES	O=C(C1=C(NC(N)=O)SC(C2= CC=C(C3=C(C)ON=C3C)C=C 2O[C@@H]4CNCC4)=C1)N	=C3C)C=C [2]	
Molecular Formula	C21H23N5O4S	[1]	
Molecular Weight	441.50 g/mol	[1]	
CAS Number	1609281-86-8	[1]	
Appearance	White to off-white solid	[2]	
Solubility	DMSO: ≥ 48 mg/mL (108.72 mM) Ethanol: 2 mg/mL Water: Insoluble	[2]	
Storage	Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 2 years; -20°C for 1 year.	[2]	

Pharmacological Properties

AZD3264 is a selective inhibitor of IKK2.[2][3][4] Its primary mechanism of action is the inhibition of the IKK2 enzyme, which is a critical component of the canonical NF-κB signaling pathway.

Table 2: Pharmacological Profile of AZD3264



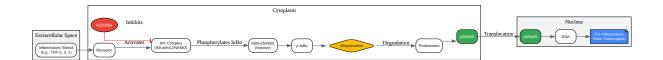
Parameter	Value	Target/System	Reference
Target	IKK2 (Inhibitor of nuclear factor kappa- B kinase subunit beta)	Human	[2][3][4]
IC50	Data not publicly available	IKK2	N/A
Ki	Data not publicly available	IKK2	N/A

Note: Specific IC50 and Ki values for AZD3264 are not readily available in the public domain.

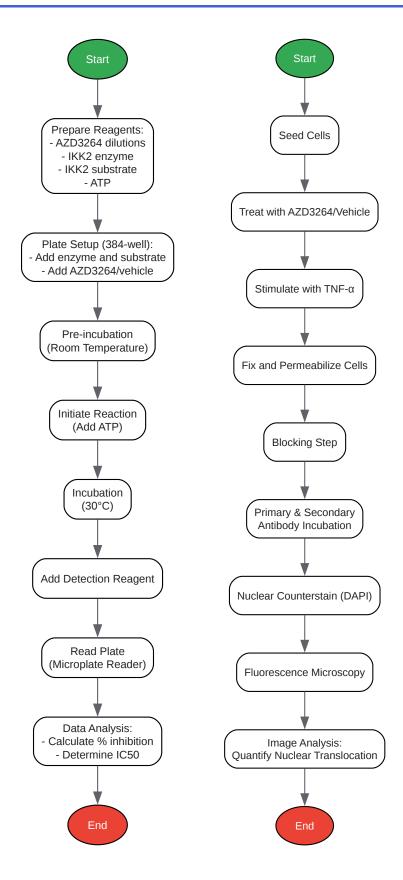
Mechanism of Action and Signaling Pathway

AZD3264 exerts its therapeutic effects by inhibiting the IKK2-mediated activation of the NF-κB signaling pathway. In the canonical pathway, various stimuli, such as pro-inflammatory cytokines (e.g., TNF- α , IL-1), lead to the activation of the IKK complex, which comprises the catalytic subunits IKK α and IKK2, and the regulatory subunit NEMO (IKK γ). Activated IKK2 phosphorylates the inhibitory protein IκB α , targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκB α releases the NF-κB heterodimer (typically p50/p65), allowing it to translocate to the nucleus and induce the transcription of numerous pro-inflammatory genes. By inhibiting IKK2, **AZD3264** prevents the phosphorylation and degradation of IκB α , thereby sequestering NF-κB in the cytoplasm and suppressing the inflammatory response.









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